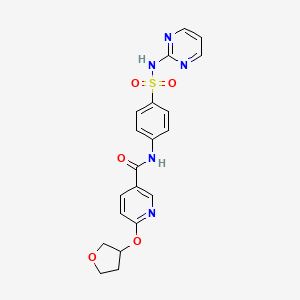

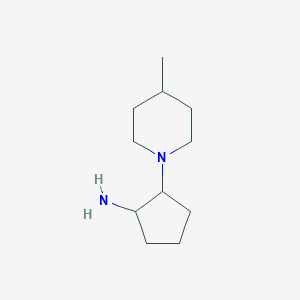

![molecular formula C26H25N5O3S B2832629 (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 494219-49-7](/img/structure/B2832629.png)

(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Anticancer and Anti-inflammatory Agents : Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of these compounds in drug development (Rahmouni et al., 2016). Such studies underscore the importance of structural modifications to enhance biological activity.

Anti-Inflammatory and Anticancer Activities : Thiazolopyrimidine derivatives have shown promise in the treatment of inflammation and cancer. Compounds with modifications in the thiazolopyrimidine scaffold have been synthesized and tested for their biological activities, highlighting the potential of these molecules as therapeutic agents (Tozkoparan et al., 1999).

Antimicrobial Properties : Research into pyrazolopyrimidine and thiazolopyrimidine compounds has also explored their antimicrobial efficacy. These studies provide a foundation for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Bondock et al., 2008).

Enzyme Inhibition : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives for the potential imaging of IRAK4 enzyme in neuroinflammation introduces a novel application in the field of diagnostic imaging and neurology, indicating the broad scope of research applications for these compounds (Wang et al., 2018).

Wirkmechanismus

Target of Action

The primary target of VU0608656-1 is the Kelch-like ECH Associated Protein 1 (KEAP1)-Cullin 3 (CUL3) E3-ligase complex . This complex plays a crucial role in controlling the protein levels of Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that is significant in various NRF2-dependent cancers .

Mode of Action

VU0608656-1, also known as VVD-065, functions by covalently interacting with KEAP1 at a sensor cysteine residue . This interaction results in an enhanced affinity between KEAP1 and CUL3, and an increased capacity for KEAP1 mediated NRF2 degradation . High-resolution co-crystal structures have revealed that binding of VU0608656-1 allosterically induces a conformational change that mimics the conformation of KEAP1 when in complex with CUL3 . By targeting the KEAP1-CUL3 interaction and promoting the degradation of NRF2, VU0608656-1 offers a means to modulate NRF2 levels in NRF2-dependent cancers .

Biochemical Pathways

The KEAP1-CUL3 E3-ligase complex is part of the NRF2 pathway . Under normal conditions, KEAP1 acts as an oxidative sensor and facilitates the ubiquitination and subsequent degradation of NRF2 . During oxidative or electrophilic stress, keap1 can be inactivated, allowing nrf2 levels to increase and regulate nrf2-dependent genes . VU0608656-1 influences this pathway by enhancing the affinity between KEAP1 and CUL3, promoting the degradation of NRF2 .

Result of Action

The action of VU0608656-1 results in the degradation of NRF2 in NRF2-activated cancers . This degradation is facilitated by the enhanced affinity between KEAP1 and CUL3, which is induced by the compound’s interaction with KEAP1 . The unprecedented mechanism of action exhibited by VU0608656-1 has been confirmed through in vitro and in vivo studies .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3S/c1-5-30-14-18(16(3)29-30)13-21-25(33)31-23(20-12-11-15(2)34-20)22(17(4)27-26(31)35-21)24(32)28-19-9-7-6-8-10-19/h6-14,23H,5H2,1-4H3,(H,28,32)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXFWLHSTAELNG-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

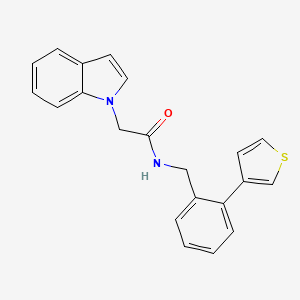

![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2832546.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide](/img/structure/B2832547.png)

![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)

![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)

![(E)-N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2832560.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propylurea](/img/structure/B2832566.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2832567.png)

![6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2832569.png)